molecular formula C9H12F3N3O2 B1440573 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate CAS No. 1334025-02-3

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate

Cat. No.: B1440573
CAS No.: 1334025-02-3
M. Wt: 251.21 g/mol
InChI Key: JVLSWFJMKZVSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate typically involves the reaction of 2,2,2-trifluoroethyl isocyanate with 2-propyl-2,3-dihydro-1H-pyrazole under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and pyrazolylidene moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate
  • 2,2,2-trifluoroethyl N-(2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate
  • 2,2,2-trifluoroethyl N-(2-ethyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-propylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-2-5-15-7(3-4-13-15)14-8(16)17-6-9(10,11)12/h3-4H,2,5-6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLSWFJMKZVSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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